molecular formula C8H16O2S B14282786 7-[(Propan-2-yl)oxy]-1,4-oxathiepane CAS No. 138969-81-0

7-[(Propan-2-yl)oxy]-1,4-oxathiepane

Cat. No.: B14282786
CAS No.: 138969-81-0
M. Wt: 176.28 g/mol
InChI Key: OMPMURJFSAWOGL-UHFFFAOYSA-N
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Description

7-Isopropoxy-1,4-oxathiepane is a seven-membered heterocyclic compound containing oxygen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropoxy-1,4-oxathiepane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with a sulfur-containing reagent. The reaction conditions often require the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-Isopropoxy-1,4-oxathiepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Isopropoxy-1,4-oxathiepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen or sulfur atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Isopropoxy-1,4-oxathiepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-1,4-oxathiepane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its application. The exact molecular targets and pathways involved may vary based on the specific use of the compound.

Comparison with Similar Compounds

Similar Compounds

    Oxepane: A seven-membered ring containing only oxygen as the heteroatom.

    Thiepane: A seven-membered ring containing only sulfur as the heteroatom.

    1,4-Dioxepane: A seven-membered ring containing two oxygen atoms.

Uniqueness

7-Isopropoxy-1,4-oxathiepane is unique due to the presence of both oxygen and sulfur atoms within its ring structure, which imparts distinct chemical properties compared to compounds with only one type of heteroatom

Properties

CAS No.

138969-81-0

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

7-propan-2-yloxy-1,4-oxathiepane

InChI

InChI=1S/C8H16O2S/c1-7(2)10-8-3-5-11-6-4-9-8/h7-8H,3-6H2,1-2H3

InChI Key

OMPMURJFSAWOGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCSCCO1

Origin of Product

United States

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